4-Butyl-1,3-dioxolan-2-one

Molecular dynamics X-ray diffraction Dielectric spectroscopy

4-Butyl-1,3-dioxolan-2-one (CAS 66675-43-2), also referred to as 1,2-hexylene carbonate or butylene propylene carbonate (BPC), is a five-membered cyclic carbonate with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g·mol⁻¹. It belongs to the 4-alkyl-1,3-dioxolan-2-one homologous series, where the length of the n-alkyl substituent at the 4-position dictates key physicochemical properties including boiling point, dielectric constant, and intermolecular association behavior.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 66675-43-2
Cat. No. B3055751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-1,3-dioxolan-2-one
CAS66675-43-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCCC1COC(=O)O1
InChIInChI=1S/C7H12O3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3
InChIKeySDROQGXGPRQQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-1,3-dioxolan-2-one (CAS 66675-43-2): Physicochemical Identity and Structural Context for Procurement


4-Butyl-1,3-dioxolan-2-one (CAS 66675-43-2), also referred to as 1,2-hexylene carbonate or butylene propylene carbonate (BPC), is a five-membered cyclic carbonate with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g·mol⁻¹ . It belongs to the 4-alkyl-1,3-dioxolan-2-one homologous series, where the length of the n-alkyl substituent at the 4-position dictates key physicochemical properties including boiling point, dielectric constant, and intermolecular association behavior . This compound is a high-boiling, polar aprotic solvent that is structurally positioned between the widely used propylene carbonate (PC, 4-methyl) and 4-ethyl-1,3-dioxolan-2-one (conventional butylene carbonate, BC), offering distinct solvation and phase behavior profiles relevant to electrolyte formulation, green solvent substitution, and CO₂-derived chemical synthesis .

1
High-boiling polar aprotic solvent for electrolyte and green substitution research
2
4-Butyl chain alters liquid structure and solvation vs. shorter-chain carbonates
3
Supports polymer membrane fabrication (NIPS) and high-temperature solvent applications

4-Butyl-1,3-dioxolan-2-one: Why Alkyl Chain Length Prevents Simple In-Class Solvent Interchange


Within the 4-alkyl-1,3-dioxolan-2-one series, increasing the alkyl chain length from methyl (PC) to butyl (BPC) does not simply incrementally adjust physical properties; it qualitatively alters the liquid’s intermolecular structure. X-ray diffraction (XRD) and molecular dynamics (MD) simulations reveal that 4-butyl-1,3-dioxolan-2-one exhibits a pronounced nanoscale segregation of alkyl side chains absent in propylene carbonate, leading to the emergence of a slow Debye-like dielectric relaxation mode characteristic of associative liquids . This structural reorganization fundamentally affects viscosity, ion transport, and solvent–polymer compatibility, meaning that PC, 4-ethyl-1,3-dioxolan-2-one (BC), or other in-class carbonates cannot serve as drop-in replacements in applications sensitive to these properties. The quantitative evidence below demonstrates where these molecular-level differences translate into measurable, selection-relevant performance gaps.

Property
BPC (Target)
PC / BC
Liquid nanostructure
Side-chain segregation, slow Debye mode
Homogeneous (PC); emergent heterogeneity may differ
Solubility parameter
Lower δ (~22–23 MPa¹/²) shifts polymer compatibility window
Higher δ (PC 27.6) may limit non-polar polymer dissolution
Boiling point
~262 °C
~239–242 °C; vapor pressure difference may alter high-temp process fit

4-Butyl-1,3-dioxolan-2-one: Product-Specific Quantitative Differentiation Evidence


Intermolecular Structure: Nanoscale Alkyl Chain Segregation vs. Homogeneous PC

Molecular dynamics (MD) simulations quantitatively demonstrate that in 4-butyl-1,3-dioxolan-2-one (BPC), the probability of finding a terminal carbon atom of the butyl side chain in the vicinity of another terminal carbon of the same type is significantly higher than in propylene carbonate (PC). This alkyl chain clustering, absent in the methyl-substituted analog, produces a nanoscale heterogeneous structure . XRD measurements confirm structural differences between the two liquids, and dielectric spectroscopy reveals a slow Debye-like relaxation peak in BPC (and all derivatives with propyl or longer chains) that is entirely absent in PC .

Nanoscale segregation
Head-to-head
Side-chain clustering probability high vs. PC; slow Debye mode present only for ≥ propyl
Structural difference may alter ion transport and solvent dynamics
MD, XRD, dielectric spectroscopy
Molecular dynamics X-ray diffraction Dielectric spectroscopy Glass-forming liquids Nanostructure

Boiling Point Differentiation: 4-Butyl vs. 4-Ethyl and 4-Methyl Cyclic Carbonates

4-Butyl-1,3-dioxolan-2-one (1,2-hexylene carbonate) has a predicted boiling point of 262.5 ± 9.0 °C at 760 mmHg , with an experimentally reported boiling point of approximately 262 °C . This is substantially higher than 4-ethyl-1,3-dioxolan-2-one (1,2-butylene carbonate, BC), which boils at 238.7 °C at 760 mmHg , and propylene carbonate (PC), which boils at 242 °C . The approximately 20–24 °C elevation in boiling point provides greater thermal latitude in high-temperature solvent applications and reduces volatile organic compound (VOC) emissions during solvent recovery.

Boiling point
Reported
~262 °C (BPC) vs. 238.7 °C (BC) / 242 °C (PC)
Supports lower vapor pressure at high operating temperature
Predicted and experimental values
Boiling point Vapor pressure Solvent recovery Thermal stability Electrolyte safety

Hildebrand Solubility Parameter Trend: Alkyl Chain Lengthening Reduces Cohesive Energy Density

Within the cyclic alkylene carbonate series, the Hildebrand solubility parameter decreases systematically with increasing alkyl chain length. Experimental data show: ethylene carbonate (EC, solid) δ = 31.3–34.3 MPa¹/², propylene carbonate (PC) δ = 27.6 MPa¹/², and 4-ethyl-1,3-dioxolan-2-one (BC) δ = 24.8 MPa¹/² . The 4-butyl derivative, with its longer hydrocarbon chain, is expected to exhibit a further reduced Hildebrand parameter (estimated ~22–23 MPa¹/² by extrapolation of the homologous series trend), moving its solubility sphere closer to that of many non-polar polymers and hydrocarbon matrices. The Hansen polar component (δ_P) also decreases: PC δ_P = 7.4 MPa¹/² vs. BC δ_P = 6.2 MPa¹/² (group-contribution) , and the trend continues for the butyl derivative.

Solubility parameter
Class-level
δ ≈ 22–23 MPa¹/² (estimated); δ_P
Shifts compatibility toward less polar polymers vs. PC/EC
Homologous series extrapolation
Green solvent NIPS
Head-to-head
Dissolves PSf, PES, CA, PI; forms NF-capable asymmetric membranes
Reported green solvent context for membrane fabrication
vs. DMF/DMA/THF; rose bengal rejection test
Oxidative stability
Class-level
BC > PC > EC (established); BPC expected ≥ BC
May support high-voltage electrolyte research context
Direct BPC stability data not yet published
Hildebrand solubility parameter Solvent selection Polymer compatibility Cohesive energy density

Green Solvent Qualification for Membrane Fabrication: 1,2-Hexylene Carbonate vs. Conventional Aprotic Solvents

1,2-Hexylene carbonate (4-butyl-1,3-dioxolan-2-one) was synthesized via cycloaddition of CO₂ to 1,2-epoxyhexane and evaluated as a green solvent for nonsolvent-induced phase separation (NIPS) membrane fabrication . It successfully dissolved polysulfone (PSf), polyethersulfone (PES), cellulose acetate (CA), and polyimide (Matrimid) at concentrations sufficient for membrane casting, enabling the preparation of asymmetric porous membranes with nanofiltration-relevant morphologies . This contrasts with traditional toxic aprotic solvents (DMF, DMA, THF, 1,4-dioxane) and demonstrates that the butyl chain length provides an optimal balance of polymer solvency and phase inversion behavior not achievable with shorter-chain cyclic carbonates alone.

Green solvent NIPS
Head-to-head
Dissolves PSf, PES, CA, PI; forms NF-capable asymmetric membranes
Reported green solvent context for membrane fabrication
vs. DMF/DMA/THF; rose bengal rejection test
Green solvent Membrane preparation NIPS process Polymer solubility CO₂ fixation

Electrochemical Oxidation Resistance: Butylene Carbonates vs. Ethylene and Propylene Carbonate

Butylene carbonate (BC, 4-ethyl-1,3-dioxolan-2-one) has been reported to possess higher oxidation resistance compared to both ethylene carbonate (EC) and propylene carbonate (PC), making it profitable for studying anion-graphite intercalation compounds . The 4-butyl derivative (BPC), with its longer electron-donating alkyl chain, is expected to further stabilize the carbonate ring toward oxidative decomposition by raising the HOMO energy level. While direct oxidative stability data for the butyl derivative are not yet published, this class-level trend provides a rational basis for selection when high-voltage electrolyte stability is required.

Oxidative stability
Class-level
BC > PC > EC (established); BPC expected ≥ BC
May support high-voltage electrolyte research context
Direct BPC stability data not yet published
Electrochemical stability Oxidation resistance Lithium-ion battery Anion intercalation Electrolyte solvent

4-Butyl-1,3-dioxolan-2-one: Evidence-Based Application Scenarios for Procurement and Research Deployment


Green Replacement of DMF and THF in Polymeric Membrane Fabrication via NIPS

4-Butyl-1,3-dioxolan-2-one has been experimentally validated as a green solvent capable of dissolving polysulfone, polyethersulfone, cellulose acetate, and polyimide at concentrations suitable for nonsolvent-induced phase separation (NIPS) membrane casting . This directly addresses the need to replace reprotoxic solvents (DMF, DMA) and volatile solvents (THF) in compliance with REACH restrictions, while producing asymmetric porous membranes with nanofiltration-grade performance as demonstrated by rose bengal (1017 Da) rejection tests .

High-Temperature Industrial Solvent with Reduced VOC Emissions

With a boiling point of approximately 262 °C—substantially higher than propylene carbonate (242 °C) and 4-ethyl-1,3-dioxolan-2-one (239 °C)—4-butyl-1,3-dioxolan-2-one offers significantly lower vapor pressure at elevated operating temperatures . This makes it suitable for high-temperature cleaning, degreasing, and coating applications where solvent evaporative loss and VOC emissions must be minimized.

Electrolyte Co-Solvent for High-Voltage Stability in Lithium-Ion Batteries

Butylene carbonates as a class exhibit higher oxidation resistance than ethylene and propylene carbonates, attributed to the electron-donating effect of the alkyl substituent stabilizing the carbonate ring against anodic decomposition . 4-Butyl-1,3-dioxolan-2-one, with its extended butyl chain, is positioned as a candidate co-solvent for high-voltage (>4.5 V) lithium-ion battery electrolytes where oxidative stability is limiting cycle life, though direct high-voltage stability data for this specific derivative remain to be published.

Fundamental Research on Nanosegregated Polar Liquids and Glass-Forming Dynamics

4-Butyl-1,3-dioxolan-2-one serves as a model system for studying the emergence of nanoscale heterogeneity in polar glass-forming liquids. Its unique Debye-like slow dielectric relaxation mode, absent in propylene carbonate but present for all derivatives with propyl or longer alkyl chains, makes it an essential compound for experimental and computational investigations of self-assembled nanodomains, ion transport in structured solvents, and the molecular origin of Debye relaxation .

Application
Selection Property
Validation Focus
Green solvent for NIPS membrane fabrication
Polymer dissolution and phase inversion compatibility
Membrane morphology and solute rejection performance
High-temperature industrial solvent
High boiling point profile
Evaporative loss and VOC emissions under process conditions
High-voltage Li-ion battery electrolyte co-solvent
Expected oxidative stability (class-level inference)
Electrochemical stability window assessment
Model compound for nanosegregated liquids
Debye relaxation and alkyl side-chain segregation
Dielectric spectroscopy and MD simulation studies
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